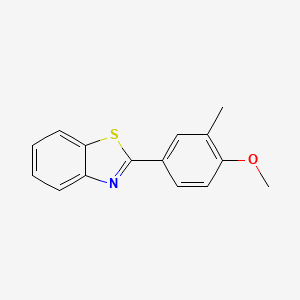
2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole, also known as MBT, is a synthetic compound that has gained significant attention in scientific research in recent years. MBT is a benzothiazole derivative that has been found to exhibit various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities.
Mécanisme D'action
The exact mechanism of action of 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole is not fully understood. However, it is believed that 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole exerts its pharmacological effects by modulating various signaling pathways. For example, 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has also been found to activate the p53 signaling pathway, which plays a crucial role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Additionally, 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole is also relatively inexpensive, making it a cost-effective compound for research studies. However, 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has not been extensively studied for its toxicity profile, which may limit its use in in vivo studies.
Orientations Futures
There are several future directions for 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole research. One potential direction is to explore the use of 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another future direction is to investigate the potential use of 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole as an anti-cancer agent for the treatment of various types of cancer. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole and to investigate its safety profile in vivo.
Méthodes De Synthèse
2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole can be synthesized by the reaction of 2-aminobenzothiazole and 4-methoxy-3-methylbenzaldehyde in the presence of a catalyst such as sodium hydride. The reaction yields 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole as a white crystalline solid with a melting point of 177-179°C.
Applications De Recherche Scientifique
2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has been found to possess anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-10-9-11(7-8-13(10)17-2)15-16-12-5-3-4-6-14(12)18-15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAVKUJXRVWLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

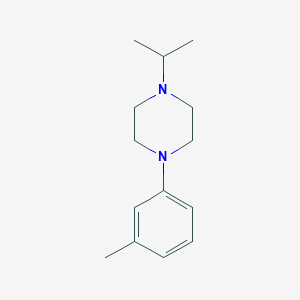
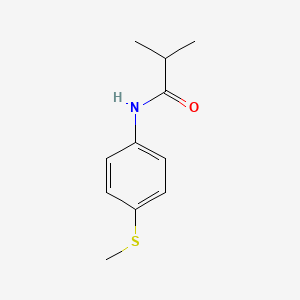
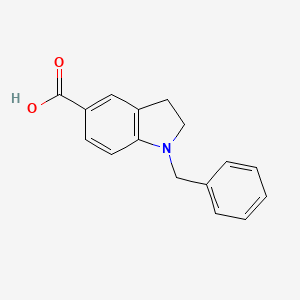
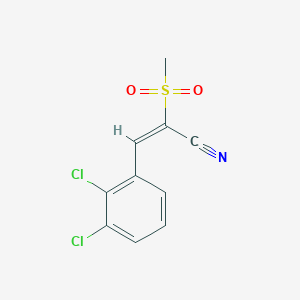
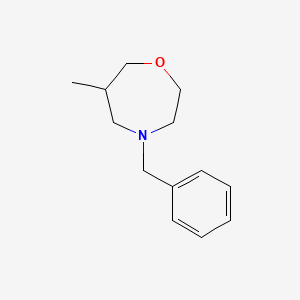
![[1-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463634.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-morpholin-4-ylsulfonylphenyl)propanamide](/img/structure/B7463642.png)
![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(phenylcarbamoylamino)propanamide](/img/structure/B7463643.png)
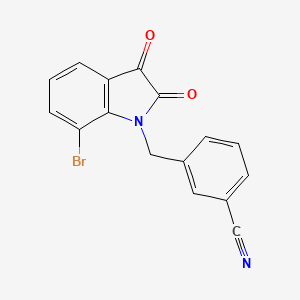
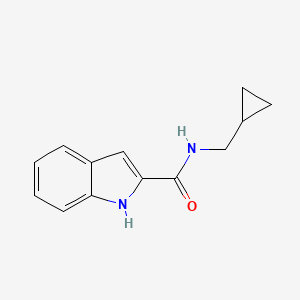
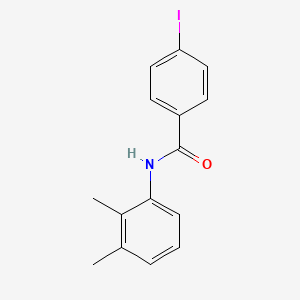
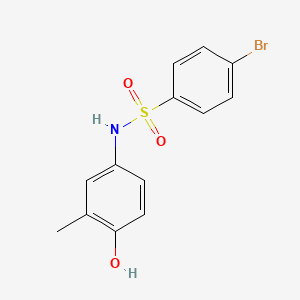
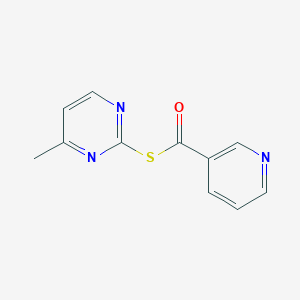
![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)